N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-11-10-15(21-18(22)12-6-2-3-7-12)20-17-13-8-4-5-9-14(13)24-19(23)16(11)17/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONLIUUPUHVDLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclopentanecarboxamide can be achieved through a multi-component reaction. One efficient method involves the reaction of 4-oxo-4H-chromene-3-carbaldehyde, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium (3:1 v/v) . This method is environmentally friendly and avoids traditional recrystallization and chromatographic purification methods.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and multi-component reactions can be applied to scale up the synthesis process. The use of less-toxic and environmentally compatible materials is emphasized to reduce the amount of toxic wastes and byproducts .
Chemical Reactions Analysis
Types of Reactions
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclopentanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different chromenopyridine derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclopentanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The chromenopyridine nucleus is known to interact with enzymes and receptors involved in various biological processes. For example, it can inhibit bacterial growth by targeting bacterial enzymes or exert anti-inflammatory effects by modulating inflammatory pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The chromeno[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry. Below, we compare N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclopentanecarboxamide with its closest structural analog, 2-(dibutylamino)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide (ChemDiv ID: C319-0202), based on available evidence.
Structural and Functional Differences
| Parameter | This compound | 2-(dibutylamino)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide |
|---|---|---|
| Substituent at Position 2 | Cyclopentanecarboxamide | Dibutylamino acetamide |
| Molecular Weight | ~367.4 g/mol (estimated) | ~439.5 g/mol (calculated) |
| Hydrogen-Bond Donors | 2 (amide NH and pyridone O) | 1 (amide NH) |
| LogP (Predicted) | ~2.8 (moderate lipophilicity) | ~3.5 (higher lipophilicity due to dibutylamino group) |
| Solubility | Likely moderate (cyclopentane may reduce aqueous solubility) | Lower aqueous solubility (lipophilic dibutyl chain dominates) |
The cyclopentanecarboxamide group in the target compound provides a rigid, conformationally restricted moiety compared to the flexible dibutylamino acetamide in C319-0202. This rigidity may enhance selectivity for certain targets but could reduce cell permeability. In contrast, the dibutylamino group in C319-0202 introduces strong lipophilicity, which may improve membrane penetration but increase metabolic instability .
Pharmacological and Practical Considerations
- Screening Availability: C319-0202 is available in pre-dosed formats (e.g., 96-tube racks at 10 mM concentration), suggesting its use in high-throughput screening campaigns. No such data are available for the cyclopentanecarboxamide derivative, indicating it may be less characterized in practical assays .
- Synthetic Accessibility: The cyclopentanecarboxamide derivative requires cyclopentane carbonyl chloride for synthesis, which may pose challenges in regioselective coupling. C319-0202’s dibutylamino acetamide moiety is simpler to synthesize but introduces stereochemical variability.
Biological Activity
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclopentanecarboxamide is a novel heterocyclic compound belonging to the chromenopyridine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry. This article presents a comprehensive review of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N2O3. Its structure features a chromeno[4,3-b]pyridine core fused with a cyclopentanecarboxamide moiety, which contributes to its unique chemical properties.
Biological Activities
1. Anticancer Activity:
Research indicates that derivatives of chromenopyridine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds induce apoptosis in various cancer cell lines, including breast and lung cancer cells. In vitro cytotoxicity assays demonstrated that certain derivatives possess IC50 values indicating potent activity against these cell lines .
2. Antioxidant Activity:
The antioxidant potential of this compound has been evaluated through various assays, including DPPH radical scavenging and total antioxidant capacity (TAC) tests. These studies revealed that the compound exhibits significant radical scavenging abilities, suggesting its potential as an antioxidant agent .
3. Anti-inflammatory Effects:
The compound may also modulate inflammatory pathways by interacting with specific enzymes involved in the inflammatory response. Preliminary studies suggest that it could inhibit the activity of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .
The biological activity of this compound is attributed to its ability to bind to various molecular targets. This interaction can lead to the inhibition or activation of specific enzymes and receptors involved in critical biological processes. For example, its anticancer effects may be mediated through the inhibition of cell proliferation pathways and induction of apoptosis in malignant cells .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Cytotoxicity Evaluation
A series of chromenopyridine derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The study found that this compound exhibited promising cytotoxicity with low IC50 values against both A549 and MCF-7 cells, indicating strong potential as an anticancer agent .
Case Study 2: Antioxidant Properties
In another study focusing on antioxidant activity, various derivatives were analyzed for their ability to scavenge free radicals. The results indicated that this compound showed superior radical scavenging capabilities compared to standard antioxidants like ascorbic acid .
Q & A
Q. Methodological Answer :
- Key Steps :
- Use catalytic p-toluenesulfonic acid to facilitate cyclocondensation of chromenone precursors with thiourea derivatives, as demonstrated in chromeno-pyrimidine syntheses .
- Optimize reaction temperatures (e.g., 80–100°C in ethanol) and solvent systems (e.g., dichloromethane or DMF) to minimize side reactions .
- Introduce protecting groups (e.g., Boc) for amine functionalities to prevent undesired side reactions during coupling steps .
- Validation : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .
What advanced spectroscopic techniques are essential for confirming the structural integrity of this compound?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- Use - and -NMR to verify substituent positions (e.g., methyl, oxo, and cyclopentane groups). Coupling patterns in aromatic regions (δ 6.5–8.5 ppm) confirm the chromeno-pyridine scaffold .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., exact mass ± 0.001 Da) to confirm stoichiometry .
- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation of stereochemistry, if applicable .
How should researchers design in vitro assays to evaluate the biological activity of this compound?
Q. Methodological Answer :
- Primary Screening :
- Secondary Assays :
What computational strategies are recommended to predict binding interactions with biological targets?
Q. Methodological Answer :
- Molecular Docking :
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding mode persistence .
How can contradictory data in biological activity studies be systematically resolved?
Q. Methodological Answer :
- Troubleshooting Steps :
- Verify compound purity (>95% via HPLC) to rule out impurities affecting results .
- Replicate assays across multiple cell lines or enzymatic systems to identify context-dependent activity .
- Compare pharmacokinetic profiles (e.g., metabolic stability in liver microsomes) to assess bioavailability discrepancies .
What methodologies are suitable for establishing structure-activity relationships (SAR) for derivatives of this compound?
Q. Methodological Answer :
- SAR Design :
- Data Analysis :
- Use 3D-QSAR models (e.g., CoMFA) to map steric/electrostatic contributions to activity .
What in vivo models are appropriate for preclinical evaluation of efficacy and toxicity?
Q. Methodological Answer :
- Efficacy Models :
- Toxicity Profiling :
How can researchers identify off-target interactions or secondary pharmacological effects?
Q. Methodological Answer :
- Proteomic Approaches :
- High-Throughput Screening :
- Screen against panels of GPCRs, ion channels, and kinases (e.g., Eurofins Cerep Panels) to assess selectivity .
What strategies improve metabolic stability for in vivo applications?
Q. Methodological Answer :
- Structural Modifications :
- Replace labile groups (e.g., ester-to-amide substitutions) to reduce hepatic clearance .
- In Vitro Testing :
How can researchers address formulation challenges related to poor aqueous solubility?
Q. Methodological Answer :
- Formulation Strategies :
- Prepare salt forms (e.g., hydrochloride) or use co-solvents (e.g., PEG 400) for in vivo dosing .
- Develop nanoformulations (e.g., liposomes or PLGA nanoparticles) to enhance bioavailability .
- Solubility Testing :
- Use shake-flask method with UV-Vis quantification at physiologically relevant pH (1.2–6.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
